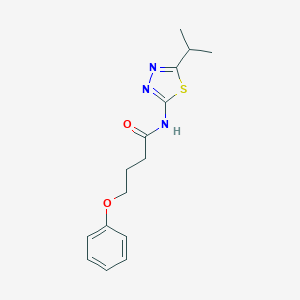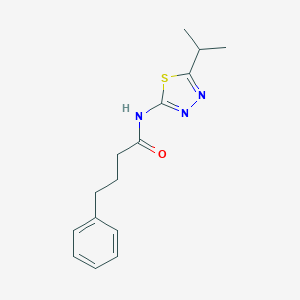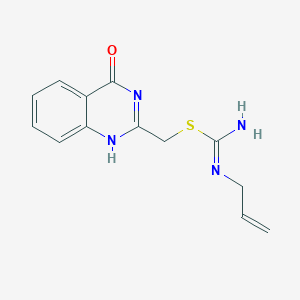![molecular formula C19H23ClN2S2 B216363 N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216363.png)
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea, also known as BuChE-TU, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a thiourea derivative that has shown promising results in various scientific research studies.
Mécanisme D'action
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea inhibits BuChE by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, which is a neurotransmitter that is involved in memory and cognitive function. By inhibiting BuChE, N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea increases the levels of acetylcholine in the brain, which may improve cognitive function in individuals with Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit BuChE, it has been found to have antioxidant properties, which may protect against oxidative stress and inflammation. N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has also been shown to have anti-cancer properties, making it a potential candidate for the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It has also been shown to be highly selective for BuChE, making it a useful tool for studying the role of BuChE in neurological disorders. However, N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for the study of N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea. One potential direction is to further explore its potential therapeutic applications for neurological disorders, such as Alzheimer's disease. Another direction is to investigate its anti-cancer properties and potential use in cancer treatment. Additionally, further research is needed to optimize the synthesis method and improve the solubility of N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea for use in lab experiments.
Méthodes De Synthèse
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea can be synthesized through a multi-step process that involves the reaction of 4-butylaniline with 4-chlorobenzyl chloride to produce N-(4-butylphenyl)-4-chlorobenzylamine. This intermediate is then reacted with thiourea in the presence of a base to yield N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea. The synthesis method has been optimized to produce high yields of pure N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea.
Applications De Recherche Scientifique
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has been studied extensively for its potential therapeutic applications. It has been shown to inhibit butyrylcholinesterase (BuChE), an enzyme that is involved in the breakdown of acetylcholine. N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has been found to be a potent inhibitor of BuChE, making it a potential candidate for the treatment of Alzheimer's disease and other neurological disorders.
Propriétés
Nom du produit |
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea |
|---|---|
Formule moléculaire |
C19H23ClN2S2 |
Poids moléculaire |
379 g/mol |
Nom IUPAC |
1-(4-butylphenyl)-3-[2-(4-chlorophenyl)sulfanylethyl]thiourea |
InChI |
InChI=1S/C19H23ClN2S2/c1-2-3-4-15-5-9-17(10-6-15)22-19(23)21-13-14-24-18-11-7-16(20)8-12-18/h5-12H,2-4,13-14H2,1H3,(H2,21,22,23) |
Clé InChI |
PMLYUHQMSOLSTI-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)

![2-{[4-(4-butylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B216297.png)
![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)
![7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B216304.png)
![4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B216313.png)
![5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216315.png)
